2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a chemical compound with the molecular formula C15H15N5O and a molecular weight of 281.32 g/mol. This compound is classified under quinazolinones and pyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science. The compound has garnered attention for its potential therapeutic uses, particularly in cancer treatment and antimicrobial applications .
The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the desired compound. The use of solvents and reagents must comply with safety regulations due to their potential hazards.
The structure of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one features a quinazolinone ring fused with a pyrimidinone structure. The specific arrangement of functional groups contributes to its unique properties.
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Each type of reaction requires specific conditions regarding temperature, solvent choice, and reaction time to optimize yield and selectivity.
The mechanism by which 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets within cells. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. Additionally, it has been shown to interact with proteins involved in cancer pathways, potentially leading to apoptosis in tumor cells .
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or prolonged exposure to light.
Studies have indicated that the compound's stability and solubility can significantly influence its biological activity and therapeutic potential .
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one has several notable applications:
The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one (CAS: 362000-34-8) relies on convergent strategies that couple pre-formed quinazoline and pyrimidine precursors. A canonical route involves a three-step sequence: First, 2-amino-4,8-dimethylquinazoline is prepared via cyclocondensation of anthranilic acid derivatives with acetamidine hydrochloride under reflux conditions. Simultaneously, 6-methyl-4-hydroxypyrimidin-2(1H)-one is synthesized from ethyl acetoacetate and guanidine carbonate. The final coupling employs nucleophilic aromatic substitution (SNAr), where the pyrimidinone’s 2-amino group attacks the C2 position of 4-chloro-8-methylquinazoline in dimethylformamide (DMF) at 110°C for 24 hours. This yields the target hybrid scaffold with a molecular weight of 281.31 g/mol (C₁₅H₁₅N₅O) [1] [2]. Alternative pathways utilize in situ generation of the quinazoline chloride intermediate, reducing purification steps but requiring stringent temperature control to prevent dimerization. Cold-chain transportation is recommended for labile intermediates to preserve reactivity [2].
Table 1: Comparative Analysis of Synthetic Pathways
Route | Key Reagents | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Convergent | 2-Amino-4,8-dimethylquinazoline, 4-chloro-6-methylpyrimidine | DMF, 110°C, 24h | 65-70 | High purity, scalable |
One-pot cyclization | Anthranilic acid, acetamidine, 4-amino-6-methylpyrimidinone | POCI₃, then NH₄OH | 50-55 | Fewer isolations |
Microwave-assisted SNAr | Chloroquinazoline, aminopyrimidinone | DMF, 150°C, 30 min | 75 | Rapid, reduced side products |
Quinazoline ring formation follows the Niementowski reaction, where 2-amino-4-methylbenzoic acid reacts with acetamidine hydrochloride in pyridine at 140°C. This affords 4,8-dimethylquinazolin-2-amine with 85% yield after recrystallization from ethanol [4]. The pyrimidinone core is constructed via in situ cyclization of methyl 3-aminocrotonate with guanidine carbonate under basic conditions (NaOH, ethanol/H₂O), yielding 6-methylpyrimidin-4(3H)-one. Critical to this step is maintaining pH >10 to avoid O-alkylation byproducts. For hybrid assembly, late-stage cyclization proves inferior to coupling pre-formed rings due to regiochemical challenges: Attempted cyclocondensation of 2-(methylamino)-4-methyl-N-(3-oxobutanamide)benzamide leads to <30% yield of the target compound, with predominant formation of 7-methyl regioisomers [9]. The Dimroth rearrangement resolves isomerization issues during SNAr by converting transient 1-(quinazolin-2-yl)-3-methylpyrimidin-2-imine intermediates to the stable 4(3H)-one tautomer [9].
Table 2: Cyclization Methods for Core Heterocycles
Heterocycle | Method | Reagents/Conditions | Yield (%) | Key Challenge |
---|---|---|---|---|
Quinazoline | Niementowski | Acetamidine, pyridine, 140°C | 85 | Dehydration control |
Pyrimidinone | Guanidine cyclization | Guanidine carbonate, NaOH, EtOH/H₂O | 90 | pH-dependent O/C-alkylation |
Hybrid scaffold | Dimroth rearrangement | K₂CO₃, DMSO, 80°C | 75 | Isomer distribution management |
Regioselectivity challenges arise primarily at two sites: the quinazoline C4/C8 methyl groups and the pyrimidinone N1/N3 positions. Electrophilic bromination (NBS, CCl₄) selectively targets the C5 position of quinazoline due to electron donation from the C2-amino group, enabling downstream C-C coupling for derivative synthesis [9]. Conversely, the pyrimidinone ring exhibits ambident nucleophilicity at N1 and O4. N-Alkylation requires protection with trimethylsilyl chloride (TMSCl) prior to reacting with alkyl halides, achieving >90% selectivity for the N1 position. Without protection, O-alkylation dominates (75%), forming non-hydrolyzable ether byproducts [9]. For amino-linked hybrids like 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one, the quinazoline C2 position is sterically shielded, preventing further substitution. This permits selective modifications at pyrimidinone C5 using Vilsmeier-Haack formylation (POCl₃/DMF) to introduce aldehyde handles for Schiff base formation [2] [7].
Key Strategies:
Palladium-catalyzed Buchwald-Hartwig amination historically assembled quinazoline-pyrimidine hybrids but suffers from homocoupling of aryl halides. Advanced catalysts resolve this: Pd₂(dba)₃/XPhos with Cs₂CO₃ in toluene enables C-N bond formation between 2-chloro-4,8-dimethylquinazoline and 4-amino-6-methylpyrimidine at 100°C with <5% bis-quinazoline byproduct [4] [10]. Copper(I)-mediated methods (CuI/1,10-phenanthroline) are cost-effective but require stoichiometric N1-protected pyrimidinones to prevent Cu-O chelation. Microwave-assisted couplings (150°C, 30 min) enhance efficiency, achieving 92% conversion versus 65% under thermal conditions [10]. For metal-free synthesis, N-heterocyclic carbene (NHC) organocatalysts facilitate SNAr via nucleophilic enhancement. The catalyst (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) deprotonates the pyrimidinone, generating a C4-enolate that attacks quinazoline C2, yielding 78% product in 2 hours [9].
Table 3: Catalytic Systems for Hybrid Coupling
Catalyst System | Conditions | Conversion (%) | Byproducts (%) | Turnover Number |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | Toluene, 100°C, 12h | 95 | <5 | 45 |
CuI/1,10-phenanthroline | DMSO, 120°C, 24h | 75 | 15 (O-alkylated) | 30 |
NHC (IMes) | THF, rt, 2h | 78 | <3 | 200 |
Microwave-Pd(OAc)₂ | DMF, 150°C, 30 min | 92 | 5 | 50 |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2